molecular formula C21H27ClFNO3 B14714543 1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride CAS No. 23026-54-2

1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride

Cat. No.: B14714543
CAS No.: 23026-54-2
M. Wt: 395.9 g/mol
InChI Key: QRTFRENZXZDDMI-UHFFFAOYSA-N
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Description

1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as p-fluorophenol and o-methoxyphenol, followed by their reaction with butyl bromide and pyrrolidine under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(p-Chlorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride
  • 1-(4-(p-Bromophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride

Uniqueness

1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity compared to its chloro and bromo analogs.

Properties

CAS No.

23026-54-2

Molecular Formula

C21H27ClFNO3

Molecular Weight

395.9 g/mol

IUPAC Name

1-[4-(4-fluorophenoxy)butyl]-3-(2-methoxyphenoxy)pyrrolidine;hydrochloride

InChI

InChI=1S/C21H26FNO3.ClH/c1-24-20-6-2-3-7-21(20)26-19-12-14-23(16-19)13-4-5-15-25-18-10-8-17(22)9-11-18;/h2-3,6-11,19H,4-5,12-16H2,1H3;1H

InChI Key

QRTFRENZXZDDMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2CCN(C2)CCCCOC3=CC=C(C=C3)F.Cl

Origin of Product

United States

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